4-(2-Piperidin-4-ylethyl)morpholine CAS 500357-64-2 properties
4-(2-Piperidin-4-ylethyl)morpholine CAS 500357-64-2 properties
An In-Depth Technical Guide to 4-(2-Piperidin-4-ylethyl)morpholine (CAS 500357-64-2)
Abstract
This technical guide provides a comprehensive overview of 4-(2-Piperidin-4-ylethyl)morpholine, a heterocyclic compound featuring both piperidine and morpholine scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1][2] This document consolidates the available chemical and physical data for 4-(2-Piperidin-4-ylethyl)morpholine, explores potential synthetic pathways based on established chemical principles, and discusses its prospective applications in drug discovery and development. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this specific chemical entity.
Introduction and Molecular Overview
4-(2-Piperidin-4-ylethyl)morpholine is a tertiary amine characterized by a piperidine ring linked via an ethyl group to the nitrogen atom of a morpholine ring. The integration of these two distinct heterocyclic systems suggests the potential for a unique pharmacological profile, as both piperidines and morpholines are considered "privileged structures" in medicinal chemistry.[1][2] They are known to interact with a variety of biological targets and are key components in numerous approved therapeutic agents.[3][4] The ethyl linker provides a degree of conformational flexibility, which can be crucial for optimizing interactions with target proteins.
The fundamental molecular attributes of 4-(2-Piperidin-4-ylethyl)morpholine are summarized below.
Core Molecular Structure
Caption: Proposed reductive amination synthesis workflow.
Experimental Protocol Outline:
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Reaction Setup: 4-Piperidineethanol and a suitable solvent (e.g., dichloromethane or dichloroethane) are added to a reaction vessel.
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Amine Addition: Morpholine is added to the mixture.
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Reductant Addition: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), is added portion-wise.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.
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Work-up and Purification: The reaction is quenched, followed by an aqueous work-up. The final product is then purified, typically by column chromatography.
N-Alkylation Approach
An alternative route is the N-alkylation of morpholine with a suitable 4-substituted piperidine bearing a leaving group on the ethyl side chain, such as 4-(2-chloroethyl)piperidine or 4-(2-tosyloxyethyl)piperidine.
Caption: Proposed N-alkylation synthesis workflow.
Experimental Protocol Outline:
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Reactant Mixture: 4-(2-chloroethyl)piperidine hydrochloride, morpholine, and a base (e.g., potassium carbonate or triethylamine) are combined in a polar aprotic solvent like acetonitrile.
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Heating: The reaction mixture is heated to reflux to facilitate the substitution reaction.
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Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is subjected to an aqueous work-up and subsequent purification by column chromatography.
Potential Applications in Drug Discovery
The structural components of 4-(2-Piperidin-4-ylethyl)morpholine are prevalent in a variety of pharmacologically active agents, suggesting its potential as a scaffold or intermediate in drug discovery.
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Central Nervous System (CNS) Agents: Both piperidine and morpholine are common in drugs targeting CNS receptors. For instance, derivatives of these heterocycles have been investigated as antipsychotic and antidepressant agents. [1]* Oncology: The morpholine ring is a key feature in several kinase inhibitors used in cancer therapy. [1]The piperidine moiety can also contribute to target binding and improve pharmacokinetic properties.
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Antimicrobial Agents: Compounds incorporating piperidine and morpholine have demonstrated a range of antimicrobial activities. [4] The specific combination and orientation of the functional groups in 4-(2-Piperidin-4-ylethyl)morpholine could offer a novel vector for exploring chemical space around known biological targets.
Safety and Handling
Specific safety and handling data for 4-(2-Piperidin-4-ylethyl)morpholine are not available. However, based on structurally related compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [5][6]It is advisable to consult the supplier's Safety Data Sheet (SDS) for detailed information.
Conclusion
4-(2-Piperidin-4-ylethyl)morpholine (CAS 500357-64-2) is a chemical entity with significant potential in the field of medicinal chemistry, primarily due to its incorporation of the pharmacologically relevant piperidine and morpholine scaffolds. While detailed experimental data is sparse in the public domain, this guide has outlined its known properties and proposed viable synthetic routes. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential as a building block for the development of novel therapeutics.
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